

# Aggrenox vs. Clopidogrel: A Comparative Analysis of Efficacy in Stroke Prevention

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Aggrenox

Cat. No.: B1220137

[Get Quote](#)

In the landscape of secondary stroke prevention, the choice between antiplatelet agents is a critical decision for clinicians. This guide provides a detailed comparison of two commonly prescribed treatments: **Aggrenox**, a fixed-dose combination of aspirin and extended-release dipyridamole, and clopidogrel, a P2Y12 inhibitor. This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the comparative efficacy, safety, and mechanistic underpinnings of these therapies, supported by data from pivotal clinical trials.

## Comparative Efficacy and Safety

The clinical evidence for comparing **Aggrenox** and clopidogrel is primarily derived from large-scale, randomized controlled trials. The Prevention Regimen For Effectively Avoiding Second Strokes (PRoFESS) trial stands as the most direct and extensive comparison. In addition to PRoFESS, the Clopidogrel versus Aspirin in Patients at Risk of Ischaemic Events (CAPRIE) and the European Stroke Prevention Study 2 (ESPS-2) provide essential context for the individual efficacy of clopidogrel and the components of **Aggrenox**, respectively.

## Key Clinical Trial Outcomes

| Trial   | Comparison                                                                                         | Primary Efficacy Outcome                                               | Key Findings                                                                                                                 | Major Bleeding Events                                                                                                                                                      |
|---------|----------------------------------------------------------------------------------------------------|------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| PRoFESS | Aggrenox (Aspirin 25mg/Dipyridamole 200mg BID) vs. Clopidogrel (75mg QD)                           | Recurrent Stroke                                                       | No significant difference in the rate of recurrent stroke. Aggrenox: 9.0%, Clopidogrel: 8.8% (HR 1.01, 95% CI 0.92-1.11).[1] | Aggrenox showed a slightly higher rate of major hemorrhagic events (4.1%) compared to clopidogrel (3.6%), a difference that was of borderline statistical significance.[1] |
| CAPRIE  | Clopidogrel (75mg QD) vs. Aspirin (325mg QD)                                                       | Composite of Ischemic Stroke, Myocardial Infarction, or Vascular Death | Clopidogrel was modestly more effective than aspirin, with a relative risk reduction of 8.7% (p=0.043). [2][3][4]            | Clopidogrel was associated with a lower incidence of gastrointestinal hemorrhage compared to aspirin (1.99% vs. 2.66%, p < 0.002).[2]                                      |
| ESPS-2  | Aspirin (25mg BID) + Dipyridamole (200mg BID) vs. Aspirin alone vs. Dipyridamole alone vs. Placebo | Stroke                                                                 | The combination of aspirin and dipyridamole was superior to aspirin alone in reducing the risk of stroke.[5][6]              | Bleeding events were more frequent in the groups containing aspirin.[5][7]                                                                                                 |

## Experimental Protocols of Key Trials

Understanding the methodologies of these landmark trials is crucial for interpreting their findings accurately.

### PRoFESS Trial Protocol

- Study Design: A multicenter, randomized, double-blind, 2x2 factorial trial.[2][8]
- Patient Population: Included over 20,000 patients who had an ischemic stroke within the last 120 days.[2][8] Patients were required to be clinically stable.
- Inclusion Criteria: Patients aged 50 years or older with a qualifying ischemic stroke.
- Exclusion Criteria: Patients with a hemorrhagic stroke, a cardiac source of embolism requiring anticoagulation, or a contraindication to the study medications.
- Intervention: Patients were randomized to receive either **Aggrenox** (25 mg aspirin and 200 mg extended-release dipyridamole twice daily) or clopidogrel (75 mg once daily).[1]
- Primary Endpoint: The primary outcome was the first recurrence of stroke.[2]
- Secondary Endpoints: A composite of stroke, myocardial infarction, or death from vascular causes.[2]
- Randomization and Blinding: Patients were randomly assigned to treatment groups in a double-blind fashion, with a double-dummy technique to maintain blinding.

### CAPRIE Trial Protocol

- Study Design: A randomized, blinded, international trial.[9]
- Patient Population: Enrolled 19,185 patients with a recent ischemic stroke, recent myocardial infarction, or symptomatic peripheral arterial disease.[9]
- Inclusion Criteria: Patients with clinical manifestations of atherosclerosis.
- Exclusion Criteria: Patients with contraindications to aspirin or clopidogrel, or those requiring long-term anticoagulation.

- Intervention: Patients were randomized to receive either clopidogrel (75 mg once daily) or aspirin (325 mg once daily).[2][9]
- Primary Endpoint: A composite of ischemic stroke, myocardial infarction, or vascular death. [2]
- Follow-up: The follow-up period ranged from one to three years.[2]

## ESPS-2 Trial Protocol

- Study Design: A randomized, double-blind, placebo-controlled trial with a 2x2 factorial design.[3]
- Patient Population: Included 6,602 patients who had experienced a transient ischemic attack or ischemic stroke within the previous three months.[7][10]
- Intervention: Patients were randomized to one of four groups: aspirin (25 mg twice daily) plus extended-release dipyridamole (200 mg twice daily), aspirin alone, dipyridamole alone, or placebo.[7]
- Primary Endpoint: The primary outcome was the occurrence of stroke.[7]
- Secondary Endpoints: Included a composite of stroke or death.[7]

## Signaling Pathways and Mechanisms of Action

The antiplatelet effects of **Aggrenox** and clopidogrel are achieved through distinct signaling pathways.

## Mechanism of Action: Aggrenox

**Aggrenox** combines two agents with different mechanisms:

- Aspirin: Irreversibly inhibits the cyclooxygenase-1 (COX-1) enzyme in platelets.[10][11] This blockage prevents the synthesis of thromboxane A2 (TXA2), a potent promoter of platelet aggregation.[10][11][12]

- Dipyridamole: Acts as a phosphodiesterase (PDE) inhibitor, increasing intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).<sup>[9]</sup>  
<sup>[13]</sup> Elevated cAMP levels inhibit platelet activation. Dipyridamole also inhibits the cellular reuptake of adenosine, which can further increase cAMP and induce vasodilation.<sup>[13]</sup><sup>[14]</sup>



[Click to download full resolution via product page](#)

Figure 1: Mechanism of Action of **Aggrenox** components.

## Mechanism of Action: Clopidogrel

Clopidogrel is a prodrug that requires metabolic activation in the liver, primarily by the cytochrome P450 enzyme CYP2C19.<sup>[15]</sup> Its active metabolite then irreversibly binds to the P2Y12 subtype of the ADP receptor on the platelet surface.<sup>[15]</sup> This binding prevents ADP from activating the glycoprotein IIb/IIIa receptor complex, which is a crucial step in platelet aggregation.



[Click to download full resolution via product page](#)

Figure 2: Mechanism of Action of Clopidogrel.

## Experimental Workflow of the PRoFESS Trial

The PRoFESS trial's design was pivotal in directly comparing the two therapeutic strategies.

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [academic.oup.com](http://academic.oup.com) [academic.oup.com]

- 2. Rationale, design and baseline data of a randomized, double-blind, controlled trial comparing two antithrombotic regimens (a fixed-dose combination of extended-release dipyridamole plus ASA with clopidogrel) and telmisartan versus placebo in patients with strokes: the Prevention Regimen for Effectively Avoiding Second Strokes Trial (PRoFESS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. urmc.rochester.edu [urmc.rochester.edu]
- 4. Second European Stroke Prevention Study. ESPS-2 Working Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The PRoFESS trial: future impact on secondary stroke prevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Clopidogrel versus aspirin in patients at risk of ischaemic events - American College of Cardiology [acc.org]
- 8. Prevention Regimen for Effectively Avoiding Second Strokes – The PRoFESS™ Trial | European Society of Hypertension [eshonline.org]
- 9. A randomised, blinded, trial of clopidogrel versus aspirin in patients at risk of ischaemic events (CAPRIE). CAPRIE Steering Committee - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. European Stroke Prevention Study 2 - American College of Cardiology [acc.org]
- 11. CAPRIE (Clopidogrel versus Aspirin in Patients at Risk of Ischemic Events) [ciplamed.com]
- 12. Second European Stroke Prevention Study: antiplatelet therapy is effective regardless of age. ESPS2 Working Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. login.medscape.com [login.medscape.com]
- 14. Impact of smoking on long-term outcomes in patients with atherosclerotic vascular disease treated with aspirin or clopidogrel: insights from the CAPRIE trial (Clopidogrel Versus Aspirin in Patients at Risk of Ischemic Events) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. | BioWorld [bioworld.com]
- To cite this document: BenchChem. [Aggrenox vs. Clopidogrel: A Comparative Analysis of Efficacy in Stroke Prevention]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1220137#comparative-efficacy-of-aggrenox-versus-clopidogrel-in-stroke-prevention>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)